

YCrO₃ vs. LaCrO₃ for Solid Oxide Fuel Cell Interconnects: A Comparative Guide

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Compound of Interest

Compound Name: Chromium;yttrium

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A detailed analysis of Yttrium Chromite (YCrO₃) and Lanthanum Chromite (LaCrO₃) as interconnect materials for Solid Oxide Fuel Cells (SOFCs), supported by experimental data and detailed methodologies.

In the quest for stable and efficient high-temperature energy conversion, the interconnect is a critical component of Solid Oxide Fuel Cells (SOFCs). It not only electrically connects individual cells into a stack but also separates the fuel (reducing atmosphere) on the anode side from the oxidant (oxidizing atmosphere) on the cathode side. For decades, perovskite-type oxides, particularly Lanthanum Chromite (LaCrO₃), have been the materials of choice for this demanding application. However, the exploration of alternative materials like Yttrium Chromite (YCrO₃) continues, driven by the need for improved performance, long-term stability, and cost-effectiveness. This guide provides an objective comparison of YCrO₃ and LaCrO₃, focusing on their key properties and performance metrics relevant to SOFC interconnects.

Key Performance Metrics: A Tabular Comparison

The suitability of a material for SOFC interconnects is determined by a stringent set of requirements. These include high electrical conductivity in both oxidizing and reducing atmospheres, a thermal expansion coefficient (TEC) closely matched with other cell components (anode, cathode, and electrolyte), and excellent chemical and dimensional stability at operating temperatures (typically 600-1000°C). The following tables summarize the available quantitative data for undoped YCrO₃ and LaCrO₃. It is important to note that the properties of these materials can be significantly tailored through doping.

Property	YCrO3	LaCrO3	Unit	Conditions
Electrical Conductivity (Oxidizing - Air)	Data not readily available in directly comparable format	~1	S/cm	1000°C
Electrical Conductivity (Reducing - H2)	Data not readily available in directly comparable format	~0.1	S/cm	1000°C
Thermal Expansion Coefficient (TEC)	~10.5	~11.2	$\times 10^{-6} \text{ K}^{-1}$	25-1000°C

Note: The electrical conductivity of both YCrO3 and LaCrO3 is known to be p-type, increasing with temperature and oxygen partial pressure. The data for LaCrO3 is more extensively reported and often serves as a benchmark. Further research is needed to provide a more direct and comprehensive quantitative comparison for YCrO3 under various SOFC operating conditions.

Experimental Protocols

The characterization of SOFC interconnect materials involves a suite of high-temperature analytical techniques. Below are detailed methodologies for key experiments cited in the literature for evaluating the performance of ceramic interconnects.

Electrical Conductivity Measurement (Four-Probe DC Method)

The four-probe DC method is a standard technique to accurately measure the electrical conductivity of materials while eliminating the influence of contact resistance.

Sample Preparation:

- The ceramic powders (YCrO₃ or LaCrO₃) are typically synthesized via solid-state reaction or a chemical route like the Pechini method to achieve high purity and controlled stoichiometry.
- The synthesized powders are then pressed into rectangular bars (e.g., 20 mm x 5 mm x 2 mm) under uniaxial or isostatic pressure.
- The pressed bars are sintered at high temperatures (e.g., 1400-1600°C) in a controlled atmosphere to achieve high density.

Measurement Procedure:

- Four platinum wires are attached to the sintered bar at equal distances. The two outer probes serve as current leads, and the two inner probes measure the voltage drop.
- The sample is placed in a tube furnace capable of reaching the desired operating temperatures (up to 1000°C).
- The atmosphere within the furnace is controlled to simulate either oxidizing (e.g., flowing air) or reducing (e.g., flowing 5% H₂ in Ar) conditions.
- A constant DC current is passed through the outer probes, and the resulting voltage across the inner probes is measured using a high-impedance voltmeter.
- The conductivity (σ) is calculated using the formula: $\sigma = L / (A * R)$, where L is the distance between the inner probes, A is the cross-sectional area of the sample, and R is the measured resistance (V/I).
- Measurements are typically performed at various temperatures to determine the temperature dependence of conductivity.

Thermal Expansion Coefficient (TEC) Measurement (Dilatometry)

Dilatometry is used to measure the dimensional changes of a material as a function of temperature, from which the TEC can be calculated.

Sample Preparation:

- A dense, sintered rectangular or cylindrical bar of the material (e.g., 10-25 mm in length) is prepared as described for the conductivity measurement. The end faces of the sample should be parallel.

Measurement Procedure:

- The sample is placed in a dilatometer, typically a push-rod type, where it is positioned between a stationary support and a movable push-rod.
- The assembly is placed in a furnace, and the temperature is ramped up and down at a controlled rate (e.g., 3-5°C/min) over the desired temperature range (e.g., room temperature to 1000°C).
- The change in length of the sample is continuously measured by a displacement sensor connected to the push-rod.
- The TEC (α) is calculated from the slope of the thermal expansion curve (change in length vs. temperature) normalized by the initial length of the sample: $\alpha = (1/L_0) * (dL/dT)$, where L_0 is the initial length, and dL/dT is the change in length with respect to temperature.
- The measurement is typically performed in air.

Chemical Stability Evaluation

The chemical stability of the interconnect material is crucial for the long-term performance of the SOFC. This is often evaluated by exposing the material to simulated SOFC atmospheres at high temperatures for extended periods.

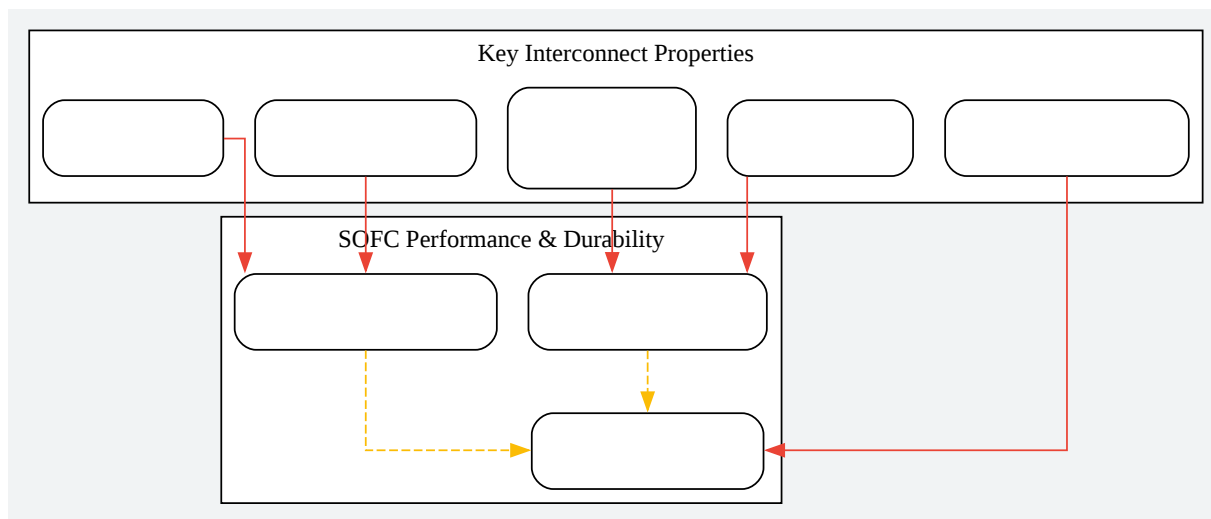
Procedure:

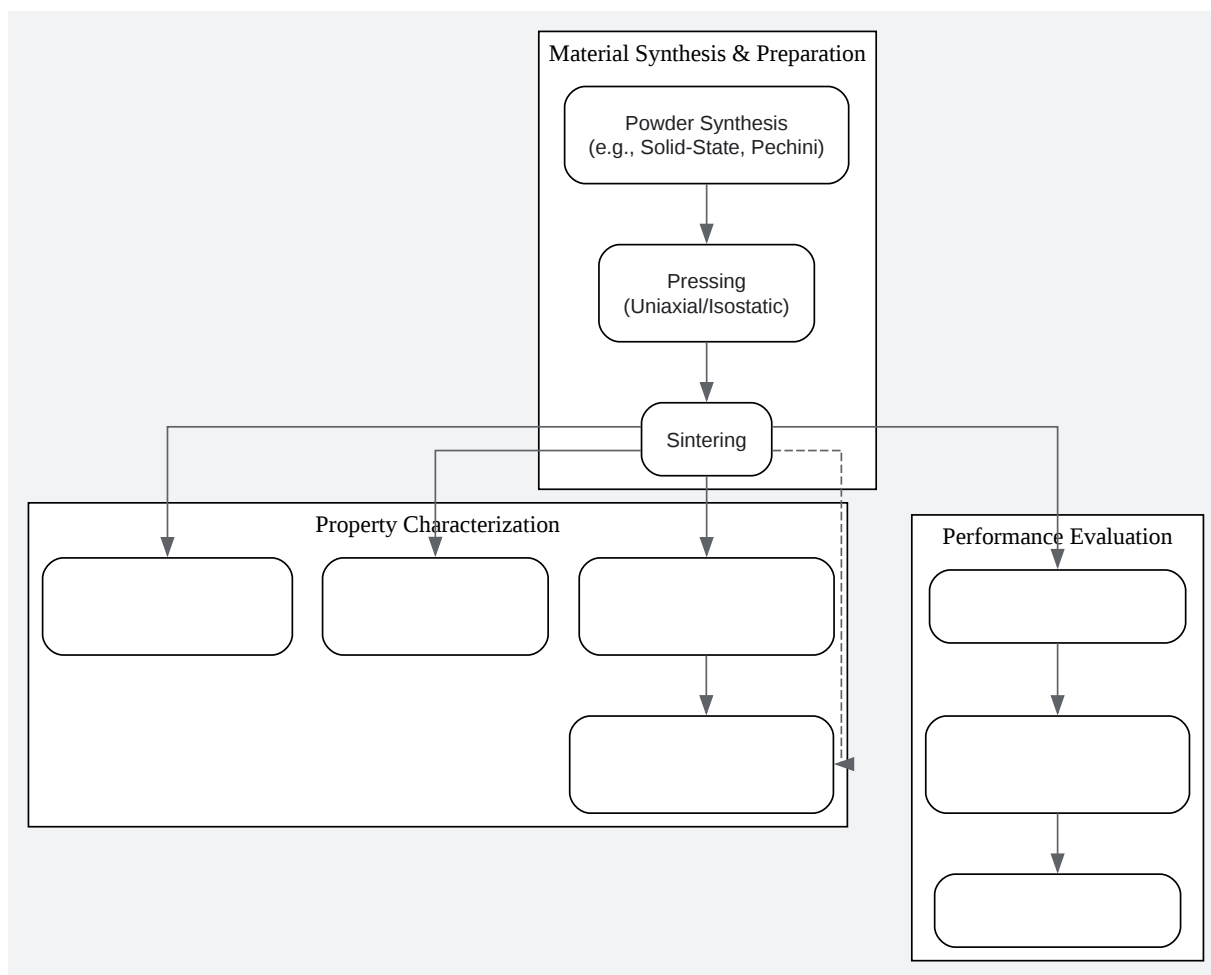
- Sintered pellets or bars of the material are placed in a dual-atmosphere testing rig.
- One side of the sample is exposed to a flowing oxidizing gas (e.g., air), while the other side is exposed to a flowing reducing gas (e.g., humidified H₂).
- The samples are held at a constant high temperature (e.g., 800-900°C) for an extended duration (e.g., 100 to 1000 hours).

- After exposure, the samples are characterized using techniques such as X-ray diffraction (XRD) to identify any phase changes or reactions, and Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Spectroscopy (EDS) to examine microstructural changes and elemental distribution.
- Weight change measurements can also be used to monitor the extent of oxidation or reduction.

Visualizing Key Relationships and Workflows

To better understand the critical aspects of SOFC interconnects and their evaluation, the following diagrams are provided.





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